4-(Benzyloxy)benzimidamide hydrochloride
Overview
Description
The compound "4-(Benzyloxy)benzimidamide hydrochloride" is a benzimidazole derivative, which is a class of compounds known for their diverse range of biological activities. Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. They are of significant interest in medicinal chemistry due to their pharmacological properties, including antiproliferative activities as seen in the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole core followed by various functionalization reactions. For instance, the synthesis of 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole involved the formation of the benzimidazole ring system and subsequent functionalization . Similarly, the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles as hydrochloride salts involved a cyclocondensation reaction between 2-guanidinobenzimidazole and heteroaromatic aldehydes . These methods highlight the versatility of benzimidazole chemistry in generating a wide array of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the planarity of the benzimidazole ring system, which can influence the compound's intermolecular interactions and biological properties. For example, in the study of 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole, the planarity of the benzimidazole ring system was confirmed, and the molecules were arranged in rows parallel to the b-axis . The molecular structure can be further elucidated using techniques such as X-ray diffraction, as demonstrated in the structural determination of a 2-amino-4-(4'-methylphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including hydrochlorination, as seen in the interaction of anhydrous hydrogen chloride with chlorobenzene to produce 4-benzylaniline hydrochloride . The reactivity of the benzimidazole moiety can also be exploited in the synthesis of related compounds, such as the preparation of unsaturated carbohydrates from methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside . These reactions are crucial for the modification of the benzimidazole core to enhance its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility and stability, can be influenced by their molecular structure and the nature of their substituents. The hydrochlorination of 4-benzylaniline in chlorobenzene, for example, allowed for the evaluation of lattice energies and solubility measurements of the hydrochloride salt formed . Spectroscopic techniques, including FTIR and NMR spectroscopy, are commonly used to characterize these compounds and assess their properties .
Scientific Research Applications
1. Anticancer Agents
- Application : Benzimidazole derivatives have been used as scaffolds in numerous therapeutic areas such as anticancer . They can easily interact with the biomolecules in living organisms because of their structural isosteres of naturally occurring nucleotides .
- Methods : The synthesis of novel benzimidazole derivatives with varied carbon chain length was achieved via “one-pot” nitro reductive cyclization . Compounds were determined by the elemental analyses, FT-IR, mass, 1H and 13C NMR spectroscopy .
- Results : Among the 15 derivatives, compound 6d induced maximum cell death in HeLa and A549 cell lines and compound 6a emerged as a potent anti-inflammatory agent .
2. Anti-inflammatory Agents
- Application : Benzimidazole derivatives have been used as scaffolds in numerous therapeutic areas such as anti-inflammatory .
- Methods : These derivatives were screened for their in vitro anticancer, in vitro and in vivo anti-inflammatory activities .
- Results : Compound 6a emerged as a potent anti-inflammatory agent .
Safety And Hazards
Future Directions
Benzimidazole derivatives, such as 4-(Benzyloxy)benzimidamide hydrochloride, have been the focus of many laboratories around the world due to their potential therapeutic applications . Future research may continue to explore these applications, particularly in the field of anticancer drug development .
properties
IUPAC Name |
4-phenylmethoxybenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H3,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXKRNUJMKSJMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459895 | |
Record name | 4-(Benzyloxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)benzimidamide hydrochloride | |
CAS RN |
57928-60-6 | |
Record name | 4-(Benzyloxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(benzyloxy)benzene-1-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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